![molecular formula C20H43NO3 B024724 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol CAS No. 19845-37-5](/img/structure/B24724.png)
1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol, also known as BHAM, is a synthetic compound that has been extensively used in scientific research for its unique properties. BHAM is a derivative of sphingosine, a naturally occurring lipid that plays a critical role in cell signaling and regulation. BHAM has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Scientific Research Applications
1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol has been extensively used in scientific research due to its unique properties. It has been used as a tool to study various biological processes, including cell signaling, membrane structure and function, and lipid metabolism. 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol has been shown to inhibit sphingosine kinase, an enzyme that plays a critical role in the regulation of sphingolipid metabolism. This inhibition has been shown to have anti-inflammatory and anti-cancer effects, making 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol a potential therapeutic agent.
Mechanism Of Action
1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol has been shown to have a unique mechanism of action. It is thought to act by binding to the lipid bilayer of cell membranes, altering their structure and function. This alteration leads to changes in cell signaling and metabolism, resulting in the observed biochemical and physiological effects.
Biochemical And Physiological Effects
1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit sphingosine kinase, resulting in decreased levels of sphingosine-1-phosphate, a potent signaling molecule. This inhibition has been shown to have anti-inflammatory and anti-cancer effects. 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol has also been shown to alter the structure and function of cell membranes, leading to changes in cell signaling and metabolism. These effects have been observed in a variety of cell types, including cancer cells, immune cells, and neurons.
Advantages And Limitations For Lab Experiments
1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields. It has a unique mechanism of action, making it a valuable tool for studying various biological processes. However, there are some limitations to its use. 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol has been shown to have some cytotoxic effects, making it unsuitable for use in certain cell types. Additionally, its mechanism of action is not fully understood, making it difficult to interpret some experimental results.
Future Directions
There are several future directions for the use of 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol in scientific research. One area of interest is its potential as a therapeutic agent. Its anti-inflammatory and anti-cancer effects make it a promising candidate for further study. Additionally, its unique mechanism of action could lead to the development of new drugs targeting sphingolipid metabolism. Another area of interest is its role in regulating membrane structure and function. Further study of 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol could lead to a better understanding of the role of lipids in cell signaling and regulation. Overall, 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol is a valuable tool for scientific research and has the potential to lead to new discoveries in a variety of fields.
Synthesis Methods
1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol can be synthesized using a multi-step process that involves the reaction of sphingosine with ethylene oxide and 1-bromohexadecane. The resulting product is then treated with sodium borohydride to reduce the imine group, resulting in 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol. The synthesis method has been optimized to produce high yields of pure 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol, making it readily available for scientific research.
properties
CAS RN |
19845-37-5 |
|---|---|
Product Name |
1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol |
Molecular Formula |
C20H43NO3 |
Molecular Weight |
345.6 g/mol |
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]hexadecan-2-ol |
InChI |
InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(24)19-21(15-17-22)16-18-23/h20,22-24H,2-19H2,1H3 |
InChI Key |
GGHQVHKMWVITSI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(CN(CCO)CCO)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(CN(CCO)CCO)O |
Other CAS RN |
19845-37-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B24641.png)
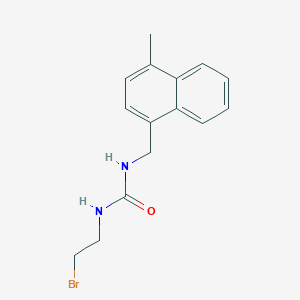
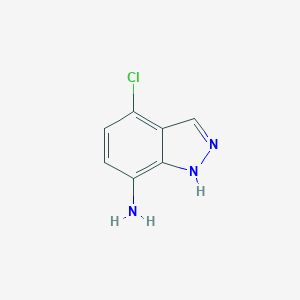
![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)
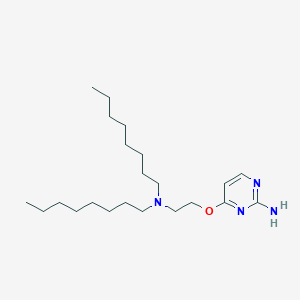
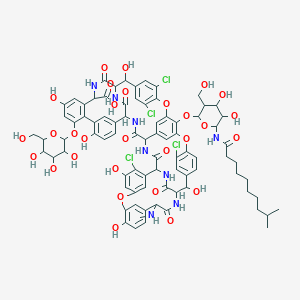
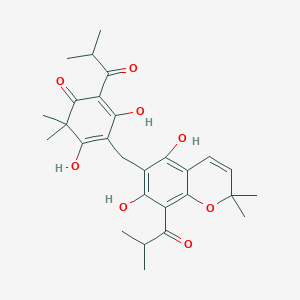
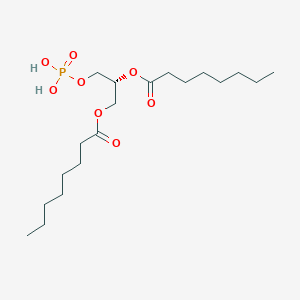
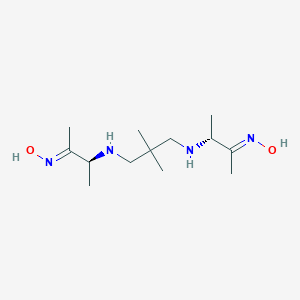
![3-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B24657.png)
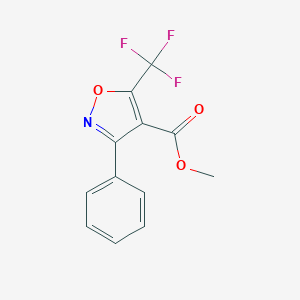
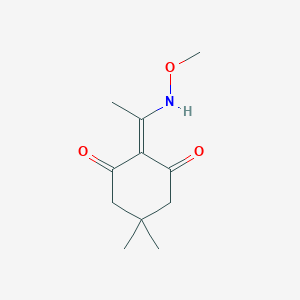
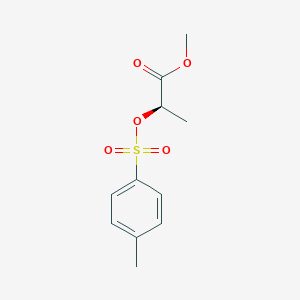
![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)